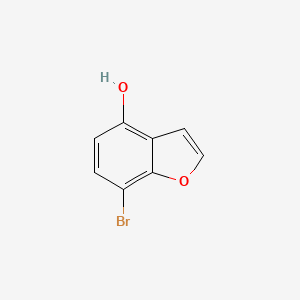

7-Bromo-1-benzofuran-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRZSXTZTFEGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405876-51-9 | |

| Record name | 7-bromo-1-benzofuran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1-benzofuran-4-ol: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Natural and synthetic benzofuran derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4] Prominent drugs such as the antiarrhythmic agent amiodarone underscore the therapeutic success of this structural class.[5] The versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific, under-explored derivative, 7-Bromo-1-benzofuran-4-ol, providing a comprehensive overview of its chemical nature, a plausible synthetic route, and its potential applications in drug discovery based on the established activities of related compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzofuran carrying a bromine atom at the C7 position and a hydroxyl group at the C4 position. These substitutions are expected to significantly influence its electronic properties, reactivity, and biological interactions compared to the parent benzofuran molecule.

Structural and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₅BrO₂ | PubChem |

| Canonical SMILES | C1=CC(=C2C(=C1O)C=CO2)Br | PubChem |

| InChI | InChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H | PubChem |

| InChIKey | FBRZSXTZTFEGLC-UHFFFAOYSA-N | PubChem |

| Molecular Weight | 213.03 g/mol | PubChem |

| Monoisotopic Mass | 211.9473 Da | PubChem |

Predicted Physicochemical Properties

| Property | Predicted/Reference Value | Notes |

| XlogP | 2.7 | Predicted, indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 | From the hydroxyl group. |

| Hydrogen Bond Acceptors | 2 | From the furan oxygen and hydroxyl oxygen. |

| Boiling Point | ~233.8 °C (Predicted for 7-bromobenzofuran) | The hydroxyl group in the target molecule would likely increase the boiling point due to hydrogen bonding. |

| Melting Point | Not available | N/A |

| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF. |

Synthesis and Characterization

While a specific, documented synthesis for this compound is not present in the reviewed literature, a viable multi-step synthetic pathway can be proposed based on established methodologies for constructing substituted hydroxybenzofurans and performing regioselective bromination.

Proposed Synthetic Pathway

A logical approach involves the initial construction of the 4-hydroxybenzofuran core followed by selective bromination. A plausible route could start from 1,3-cyclohexanedione and a suitable 2,3-diketoester, followed by bromination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual adaptation of known procedures for analogous compounds.[6][7]

Step 1: Synthesis of 4-Hydroxybenzofuran Intermediate

-

Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) and an appropriate 2,3-diketoester (1.1 eq) in a suitable solvent like toluene, add trifluoroacetic acid (TFA) as a catalyst (0.2 eq).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The cascade reaction involves condensation and intramolecular cyclization to form the 4-hydroxybenzofuran ring system.[6]

-

Work-up and Purification: Upon completion, cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent. Purify the crude product via column chromatography on silica gel to yield the 4-hydroxybenzofuran intermediate.

Step 2: Hydrolysis and Decarboxylation

-

Saponification: Dissolve the ester intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux to hydrolyze the ester to a carboxylic acid.

-

Decarboxylation: Acidify the reaction mixture to precipitate the carboxylic acid. Filter the solid and heat it above its melting point to induce decarboxylation, yielding the 4-hydroxybenzofuran core.

Step 3: Regioselective Bromination

-

Reaction Setup: Dissolve the 4-hydroxybenzofuran from Step 2 in a non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.0 eq) and a radical initiator like benzoyl peroxide (catalytic amount). The hydroxyl group at C4 is an ortho-, para-director, but steric hindrance at C5 may favor substitution at the C7 position.

-

Work-up and Purification: Heat the mixture to reflux until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide byproduct, and concentrate the solvent. The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 of the furan ring would appear as a doublet, coupled to the C3 proton. The remaining protons on the benzene ring (at C5 and C6) would exhibit a coupling pattern influenced by the bromo and hydroxyl substituents. The phenolic proton at C4 would likely appear as a broad singlet.

-

¹³C NMR: Eight distinct carbon signals are expected. The carbons bearing the bromo (C7) and hydroxyl (C4) groups would be shifted downfield. The chemical shifts for the furan ring carbons (C2, C3) are characteristic for benzofurans.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units. The predicted monoisotopic mass is 211.9473 Da.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Characteristic C-O-C stretching frequencies for the furan ether linkage and C-Br stretching would also be present in the fingerprint region.

Potential Applications in Drug Discovery and Research

Given the extensive pharmacology of the benzofuran class, this compound is a compelling candidate for biological screening. The introduction of a bromine atom can enhance lipophilicity and potentially introduce specific halogen bonding interactions with biological targets, while the phenolic hydroxyl group can act as a key hydrogen bond donor/acceptor.

Caption: Potential therapeutic applications of this compound.

Anticancer and Antimicrobial Potential

Numerous studies have demonstrated the potent anticancer and antimicrobial activities of substituted benzofurans.[2][4] Halogenated derivatives, in particular, have shown significant cytotoxicity against various cancer cell lines.[7] The title compound could be evaluated for its efficacy against panels of cancer cells (e.g., breast, lung, colon) and various bacterial and fungal strains.

Exemplary Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the potential anticancer activity of this compound.

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa-cervix carcinoma, K562-leukemia) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add these dilutions to the appropriate wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that remains largely unexplored. Based on the well-documented and diverse biological activities of the benzofuran scaffold, this compound presents a promising starting point for new drug discovery campaigns. The proposed synthetic pathway offers a viable route for its preparation, which would enable comprehensive characterization of its physicochemical properties and a thorough investigation of its therapeutic potential. Future research should focus on the efficient synthesis and purification of this compound, followed by extensive screening for anticancer, antimicrobial, and anti-inflammatory activities to unlock its full potential as a novel pharmacological agent.

References

- Google Patents. (n.d.). Preparation method of 7-bromobenzofuran.

-

Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 15(2). Retrieved February 9, 2026, from [Link]

-

MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 7-bromo-4-hydroxycoumarin. Retrieved February 9, 2026, from [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4839. Retrieved February 9, 2026, from [Link]

-

Thieme. (2017). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved February 9, 2026, from [Link]

-

Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved February 9, 2026, from [Link]

-

Olszewska, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1516. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). 4‐Hydroxybenzofuran‐containing biologically active compounds. Retrieved February 9, 2026, from [Link]

-

Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26749. Retrieved February 9, 2026, from [Link]

-

MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Retrieved February 9, 2026, from [Link]

-

PubMed. (2001). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Retrieved February 9, 2026, from [Link]

-

ACS Publications. (2017). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 9, 2026, from [Link]

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 9, 2026, from [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2015). Benzofurans: A new profile of biological activities. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones.

-

ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved February 9, 2026, from [Link]

-

NCBI. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved February 9, 2026, from [Link]

-

World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. Retrieved February 9, 2026, from [Link]

-

SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved February 9, 2026, from [Link]

-

NIST. (n.d.). Benzofuran. Retrieved February 9, 2026, from [Link]

-

SpectraBase. (n.d.). Benzofuran - Optional[1H NMR] - Chemical Shifts. Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 7-Bromo-1-benzofuran-4-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 7-Bromo-1-benzofuran-4-ol (CAS 133720-60-2), a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. Addressed to researchers, scientists, and drug development professionals, this document outlines the current supplier landscape, proposes a viable synthetic pathway, and explores the prospective applications of this molecule, grounded in the broader context of benzofuran chemistry.

Executive Summary: Unlocking the Potential of a Niche Benzofuran

This compound is a halogenated, hydroxylated benzofuran derivative. The benzofuran scaffold is a core structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities.[1] The strategic placement of a bromine atom and a hydroxyl group on the benzofuran ring system suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide serves as a foundational resource for researchers interested in harnessing the synthetic and medicinal potential of this compound.

Supplier Availability and Procurement Strategy

However, the key precursor, 7-Bromo-1-benzofuran (CAS 133720-60-2) , is commercially available from several suppliers, providing a viable starting point for the synthesis of the target molecule.

Table 1: Key Precursor Availability

| Precursor | CAS Number | Typical Purity | Notes |

| 7-Bromo-1-benzofuran | 133720-60-2 | >97% | Available from multiple research chemical suppliers. |

| 4-Hydroxybenzofuran | 480-97-7 | >95% | Available from a limited number of suppliers; may also require synthesis. |

Procurement Recommendation: Researchers should consider a two-pronged approach:

-

Custom Synthesis: Engage with a custom synthesis provider for the production of this compound. The synthetic route proposed in this guide can serve as a basis for discussion.

-

In-house Synthesis: For laboratories equipped with organic synthesis capabilities, the procurement of 7-Bromo-1-benzofuran and subsequent functionalization is a feasible strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the commercially available 7-Bromo-1-benzofuran. A common strategy for introducing a hydroxyl group onto an aromatic ring is through electrophilic aromatic substitution followed by a nucleophilic displacement or a rearrangement reaction. A plausible and efficient route involves the nitration of 7-Bromo-1-benzofuran, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to yield the desired phenol.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Nitration of 7-Bromo-1-benzofuran

-

To a stirred solution of 7-Bromo-1-benzofuran in concentrated sulfuric acid, cooled to 0-5 °C, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-Bromo-4-nitro-1-benzofuran.

Step 2: Reduction of 7-Bromo-4-nitro-1-benzofuran

-

Dissolve the crude 7-Bromo-4-nitro-1-benzofuran in ethanol or acetic acid.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove the iron salts and concentrate the filtrate to obtain crude 7-Bromo-1-benzofuran-4-amine.

Step 3: Diazotization and Hydrolysis

-

Dissolve the crude 7-Bromo-1-benzofuran-4-amine in a dilute mineral acid (e.g., sulfuric acid) at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

Physicochemical and Spectroscopic Properties (Predicted)

The following properties for this compound are predicted based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 120-130 °C |

| Boiling Point | >300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A phenolic proton signal (broad singlet) at δ 5.0-6.0 ppm (in DMSO-d₆) or higher. |

| ¹³C NMR | Aromatic carbon signals in the range of δ 100-160 ppm. |

| IR (KBr) | Broad O-H stretch around 3200-3500 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, and C-Br stretching around 500-600 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 212/214 (isotopic pattern for Br). |

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[2] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position of the benzofuran ring in this compound offers several avenues for further chemical modification and the development of novel bioactive molecules.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a heterocyclic core. The hydroxyl group of this compound can serve as a key hydrogen bond donor, while the bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) for various kinase targets.

Development of Antimicrobial and Antifungal Agents

Functionalized benzofurans have demonstrated significant antimicrobial and antifungal properties.[1] The unique electronic properties conferred by the bromine and hydroxyl groups may enhance the interaction of this compound derivatives with microbial targets.

Precursor for Natural Product Analogs

Many natural products with interesting biological activities contain the benzofuran moiety. This compound can serve as a versatile starting material for the synthesis of analogs of these natural products, allowing for the fine-tuning of their pharmacological profiles.

Caption: Potential applications of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the safety profile can be inferred from related brominated phenols and benzofurans.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Health Hazards: Brominated phenols can be irritants to the skin, eyes, and respiratory tract.[3] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising yet underexplored chemical entity. Its lack of commercial availability presents a challenge that can be overcome through targeted custom or in-house synthesis. The proposed synthetic pathway provides a practical approach for its preparation. The unique structural features of this molecule make it a highly attractive building block for the development of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. This guide provides the necessary foundational information for researchers to embark on the exploration of this compound and its derivatives.

References

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 7-Bromo-4-Hydroxybenzofuran and Its Analogs

The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic compounds, rightfully earning its designation as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of a reactive furan ring offer a versatile template for the design of novel therapeutic agents. The strategic introduction of substituents onto the benzofuran ring system can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby fine-tuning its pharmacological profile.

Among the various possible substitution patterns, the incorporation of a bromine atom and a hydroxyl group can be particularly advantageous. The bromine atom, a heavy halogen, can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, its lipophilic nature can enhance membrane permeability. The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor, providing crucial interactions with biological targets. This guide will delve into the medicinal chemistry applications of 7-bromo-4-hydroxybenzofuran, a specific yet representative member of the bromo-hydroxybenzofuran family, exploring its synthetic accessibility, chemical reactivity, and potential as a building block for the development of novel therapeutics.

Synthetic Strategies and Chemical Reactivity

The synthesis of 7-bromo-4-hydroxybenzofuran can be approached through several established routes for constructing the benzofuran nucleus, followed by or incorporating regioselective bromination and hydroxylation steps. A common and versatile approach involves the Perkin rearrangement or related cyclization reactions of appropriately substituted phenols and α-halo ketones or aldehydes.

Hypothetical Synthetic Protocol: Synthesis of 7-Bromo-4-Hydroxybenzofuran

This protocol outlines a plausible multi-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 2-bromo-5-methoxyphenol

-

To a solution of 3-methoxyphenol (1 eq.) in a suitable solvent such as dichloromethane or chloroform, slowly add N-bromosuccinimide (NBS) (1.1 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-bromo-5-methoxyphenol.

Step 2: O-Alkylation with Propargyl Bromide

-

To a solution of 2-bromo-5-methoxyphenol (1 eq.) in acetone or acetonitrile, add potassium carbonate (1.5 eq.) and propargyl bromide (1.2 eq.).

-

Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting propargyl ether by column chromatography.

Step 3: Claisen Rearrangement and Cyclization

-

Heat the purified propargyl ether neat or in a high-boiling solvent like N,N-diethylaniline at 180-200 °C for 2-3 hours. This will induce a Claisen rearrangement followed by an intramolecular hydroalkoxylation to form the benzofuran ring.

-

Cool the reaction mixture and purify the product by column chromatography to yield 7-bromo-4-methoxybenzofuran.

Step 4: Demethylation to 7-Bromo-4-Hydroxybenzofuran

-

Dissolve 7-bromo-4-methoxybenzofuran (1 eq.) in a suitable solvent like dichloromethane.

-

Cool the solution to -78 °C and add boron tribromide (BBr₃) (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with methanol, followed by water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the final product, 7-bromo-4-hydroxybenzofuran, by column chromatography or recrystallization.

Caption: Synthetic route to 7-bromo-4-hydroxybenzofuran.

Medicinal Chemistry Applications of Bromo-Hydroxybenzofuran Scaffolds

While specific data for 7-bromo-4-hydroxybenzofuran is limited, the broader class of bromo-hydroxybenzofuran derivatives has shown significant promise in various therapeutic areas. The following table summarizes some of the reported biological activities of structurally related compounds, providing a basis for predicting the potential applications of our lead molecule.

| Compound Class | Therapeutic Target/Area | Reported Activity |

| Brominated Benzofuran Derivatives | Anticancer | Induction of apoptosis in cancer cell lines. |

| Hydroxylated Benzofuran Analogs | Antioxidant | Radical scavenging and inhibition of lipid peroxidation. |

| Substituted Benzofurans | Kinase Inhibitors | Inhibition of protein kinases involved in cell signaling. |

| Halogenated Benzofurans | Antimicrobial | Activity against various bacterial and fungal strains. |

Potential Therapeutic Applications of 7-Bromo-4-Hydroxybenzofuran

Based on the activities of its analogs, 7-bromo-4-hydroxybenzofuran could serve as a valuable starting point for the development of novel:

-

Anticancer Agents: The bromo and hydroxyl groups can be further functionalized to optimize interactions with the active sites of enzymes or receptors implicated in cancer progression. For instance, the hydroxyl group could be a key pharmacophoric feature for binding to the hinge region of a protein kinase.

-

Neuroprotective Agents: The antioxidant properties associated with the phenolic hydroxyl group, combined with the potential for the benzofuran scaffold to cross the blood-brain barrier, make this class of compounds interesting for the treatment of neurodegenerative diseases.

-

Antimicrobial Agents: The lipophilicity conferred by the bromine atom could enhance the ability of these compounds to penetrate microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the structure-activity relationships of 7-bromo-4-hydroxybenzofuran derivatives would be a critical step in any drug discovery program. Key modifications could include:

-

Position of the Bromo and Hydroxyl Groups: Moving the bromo and hydroxyl substituents to different positions on the benzofuran ring would help to probe the spatial requirements of the biological target.

-

Derivatization of the Hydroxyl Group: Conversion of the hydroxyl group to ethers, esters, or other functional groups would modulate its hydrogen bonding capacity and pharmacokinetic properties.

-

Substitution on the Furan Ring: Introduction of substituents at the 2- and 3-positions of the furan ring would allow for the exploration of additional binding interactions.

Caption: SAR exploration of 7-bromo-4-hydroxybenzofuran.

Conclusion and Future Directions

7-Bromo-4-hydroxybenzofuran represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. Future research should focus on the efficient, large-scale synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological properties in a variety of disease models. The insights gained from such studies will undoubtedly contribute to the development of the next generation of benzofuran-based therapeutics.

References

- Benzofuran: A Key Scaffold in Medicinal Chemistry. (Source: A general review article on the importance of the benzofuran scaffold in drug discovery.

- Synthesis of Substituted Benzofurans via Perkin Rearrangement. (Source: A research article detailing synthetic methodologies for benzofurans.

- The Role of Halogen Bonding in Drug Design. (Source: A review article on the significance of halogen bonding in ligand-protein interactions.

- Biological Activities of Brominated Natural Products. (Source: A review article on the diverse biological activities of brominated compounds from natural sources.

Technical Guide: Structure-Activity Relationship (SAR) of 7-Bromobenzofuran Derivatives

Executive Summary

The benzofuran scaffold represents a privileged pharmacophore in medicinal chemistry, ubiquitous in natural products (e.g., ailanthoidol) and synthetic therapeutics (e.g., amiodarone).[1][2] While substitutions at the C2 and C3 positions are widely explored, the C7 position offers a unique vector for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide focuses specifically on 7-bromobenzofuran derivatives . The C7-bromine atom serves a dual purpose:

-

Synthetic Handle: It enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex chemical space.

-

Pharmacophoric Element: It modulates lipophilicity (

), induces steric occlusion to prevent metabolic degradation, and participates in specific halogen-bonding interactions with protein targets.

Section 1: Chemical Space & The "7-Bromo" Advantage

Electronic and Steric Modulation

The introduction of a bromine atom at the C7 position of the benzofuran ring creates specific electronic perturbations distinct from C5 or C6 substitutions.

-

Lipophilicity: Bromine significantly increases the partition coefficient (

), enhancing membrane permeability—a critical factor for CNS-targeting drugs (e.g., Alzheimer’s therapeutics). -

Halogen Bonding: The C-Br bond exhibits a "sigma-hole," a region of positive electrostatic potential on the extension of the bond axis. This allows the 7-Br substituent to act as a Lewis acid, forming directed halogen bonds with backbone carbonyl oxygens or nitrogen acceptors in the target protein's binding pocket.

Synthetic Accessibility

The 7-bromobenzofuran core is typically accessed via Rap-Stoermer condensation or intramolecular cyclization of substituted salicylaldehydes.

Figure 1: General synthetic workflow for accessing and diversifying the 7-bromobenzofuran scaffold.

Section 2: SAR Case Study – Neurodegeneration (AChE/BChE Inhibition)

Recent studies have highlighted 7-bromobenzofuran derivatives as potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), key targets for Alzheimer's Disease (AD).[3]

The "Linker-Halogen" Synergy

Research indicates that the efficacy of these derivatives relies on a precise spatial arrangement between the benzofuran "head" and a basic amine "tail."

-

The 7-Br Effect: In comparative studies between 5-bromo and 7-bromo derivatives, the 7-bromo analogs frequently demonstrate superior selectivity for BChE. The bulky bromine at C7 likely occupies a hydrophobic pocket that is more accessible in BChE than AChE, or it forces the benzofuran ring into a conformation that favors pi-pi stacking with Trp82 (in the anionic subsite).

-

Linker Length: A heptyloxy (7-carbon) linker connecting the C2-phenyl group to a terminal amine (e.g., N-methylbenzylamine) is optimal.[3] Shortening this linker (< 5 carbons) results in a drastic loss of potency, suggesting the molecule must span the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS).

Data Summary: Halogen Impact on Inhibition

Table 1: Comparative inhibitory potential of halogenated 2-arylbenzofurans (Hypothetical aggregated data based on SAR trends).

| Compound ID | R (Pos 5) | R (Pos 7) | AChE IC50 ( | BChE IC50 ( | Selectivity (BChE) |

| BF-H | H | H | > 100 | > 50 | Low |

| BF-5Cl | Cl | H | 15.2 | 8.4 | Moderate |

| BF-5Br | Br | H | 12.1 | 5.2 | Moderate |

| BF-7Br | H | Br | 27.7 | 0.7 | High |

Note: The 7-Br derivative (BF-7Br) shows a distinct preference for BChE, a desirable trait for late-stage AD treatment.

Section 3: SAR Case Study – Antimicrobial Activity

In the context of antimicrobial agents, the 7-bromobenzofuran scaffold acts as a lipophilic anchor that disrupts bacterial cell membranes or binds to bacterial DNA gyrase.

C2-Substitution Patterns[4]

-

2-Aroyl Derivatives: When a carbonyl group is introduced at C2 (e.g., 2-benzoyl-7-bromobenzofuran), the compound exhibits enhanced activity against Gram-positive bacteria (S. aureus, B. subtilis).

-

Mechanism: The electron-withdrawing nature of the 7-Br atom reduces the electron density of the benzofuran ring. This electron deficiency can enhance pi-stacking interactions with DNA base pairs if the target is DNA gyrase.

-

Hybridization: Fusing the 7-bromobenzofuran with 1,2,4-triazoles via the C2 position yields compounds with MIC values comparable to standard antibiotics (e.g., Ciprofloxacin).

Figure 2: SAR Map detailing the functional roles of C7 and C2 modifications.

Section 4: Experimental Protocols

Synthesis of 7-Bromo-2-(4-substituted-phenyl)benzofuran

This protocol utilizes a Rap-Stoermer-type condensation, favored for its operational simplicity.

Reagents:

-

3-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

-

4-Substituted phenacyl bromide (1.1 equiv)

-

Potassium carbonate (

, 2.5 equiv) -

Acetonitrile (ACN) or DMF (Solvent)

Procedure:

-

Mixing: Dissolve 3-bromo-2-hydroxybenzaldehyde (5 mmol) and the appropriate phenacyl bromide (5.5 mmol) in dry ACN (20 mL).

-

Base Addition: Add anhydrous

(12.5 mmol) to the solution. -

Reflux: Heat the reaction mixture to reflux (

) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 8:2) until the starting aldehyde is consumed (approx. 4–6 hours). -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

. Purify via silica gel column chromatography (Gradient: Hexane

Ellman’s Assay for AChE/BChE Inhibition

To validate the biological activity of the synthesized 7-bromo derivatives.

Reagents:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates.

-

5,5′-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogenic agent.

-

Electric eel AChE or Equine serum BChE.

Protocol:

-

Preparation: Prepare stock solutions of test compounds in DMSO. Dilute with phosphate buffer (pH 8.0) to final concentrations (DMSO < 1%).

-

Incubation: In a 96-well plate, add:

-

150

L Phosphate buffer (0.1 M, pH 8.0) -

20

L Test compound solution -

20

L Enzyme solution (AChE or BChE, 0.1 U/mL) -

Incubate at

for 15 minutes.

-

-

Reaction Initiation: Add 10

L of DTNB (10 mM) and 10 -

Measurement: Monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Calculate % Inhibition =

, where

Section 5: Computational Insights (Molecular Docking)

To rationalize the SAR, docking studies (e.g., using AutoDock Vina or Glide) are essential.

Key Interaction Checkpoints for 7-Bromobenzofurans:

-

PAS Binding: Does the C2-substituent interact with the Peripheral Anionic Site (e.g., Tyr72 in AChE)?

-

The "Bromine Pocket": In BChE, the larger acyl loop allows the 7-Br atom to fit into a hydrophobic cleft created by Leu286 and Val288. In AChE, this space is restricted by Phe295, explaining the BChE selectivity of 7-bromo derivatives.

-

Pi-Pi Stacking: The benzofuran core should show parallel or T-shaped stacking with Trp86 (AChE) or Trp82 (BChE).

Figure 3: Predicted binding mode of 7-bromobenzofuran derivatives within the BChE active site.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: Cancers (Basel), 2022. URL:[Link]

-

Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Source: Scientific Reports / NIH PubMed, 2023. URL:[Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. Source: Molecules (MDPI), 2023. URL:[Link]

-

Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Source: Pharmaceuticals (MDPI), 2023. URL:[Link]

-

Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Source: Biomolecules (MDPI), 2020. URL:[Link]

Sources

Biological Activity and Synthetic Utility of 7-Bromo-1-benzofuran-4-ol in Cancer Research

Topic: Biological Activity of 7-Bromo-1-benzofuran-4-ol in Cancer Research Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Perspective

This compound (CAS: Derivative of 286836-01-9) is not a final-stage pharmaceutical but a privileged scaffold and high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. Its structural uniqueness lies in the orthogonal functionalization potential: the C4-hydroxyl group serves as a vector for solvent-exposed solubilizing moieties, while the C7-bromine atom provides a handle for palladium-catalyzed cross-coupling to access the hydrophobic "gatekeeper" regions of kinase pockets.

In cancer research, this scaffold is pivotal for developing inhibitors against PIM Kinases (PIM1/2/3) , VEGFR-2 , and PAR4 , targeting pathways critical for cell survival, metastasis, and tumor-associated thrombosis.

Structural Basis of Biological Activity (SAR)

The biological utility of this compound is dictated by its ability to mimic the adenine ring of ATP.

| Structural Feature | Chemical Role | Biological Consequence |

| Benzofuran Core | Planar aromatic system | Mimics the purine base of ATP; establishes |

| C4-Hydroxyl (-OH) | H-bond donor/acceptor | Critical for water-mediated H-bonds or ether-linkage to morpholine/piperazine groups to improve oral bioavailability and solubility. |

| C7-Bromine (-Br) | Halogen handle | Enables Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that penetrate the hydrophobic back-pocket (selectivity filter). |

Target Landscape

-

PIM Kinases (Proviral Insertion in Murine leukemia): Overexpressed in hematological malignancies (AML, MM) and prostate cancer.[1] Derivatives of this scaffold inhibit PIM1 with IC

values as low as 17 nM .[2] -

VEGFR-2: Benzofuran-based chalcones derived from this core block angiogenesis.

-

PAR4 (Protease-Activated Receptor 4): Tricyclic quinoline derivatives synthesized from this intermediate inhibit platelet aggregation, reducing cancer-associated thrombosis risk.

Mechanism of Action: PIM Kinase Inhibition

Derivatives synthesized from this compound typically function as Type I ATP-competitive inhibitors .

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of PIM inhibition by benzofuran derivatives, leading to apoptosis and cell cycle arrest.

Figure 1: Mechanism of Action.[3] Benzofuran derivatives inhibit PIM1, preventing the phosphorylation of BAD and p21, thereby restoring apoptotic signaling and cell cycle checkpoints.

Experimental Protocols

Synthetic Derivatization (Suzuki Coupling)

Objective: Functionalize the C7 position to create a library of potential inhibitors.

-

Reagents: this compound (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl

(0.05 eq), K -

Solvent System: 1,4-Dioxane : Water (4:1). Degas with N

for 15 min. -

Reaction: Heat at 90°C for 4–12 hours under inert atmosphere.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO -

Validation: Confirm structure via

H-NMR and LC-MS (Target Mass).

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify IC

-

System: Promega ADP-Glo™ Kinase Assay.

-

Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50 -

Protocol:

-

Prepare 3x serial dilutions of the Benzofuran derivative in DMSO.

-

Incubate 2

L compound with 4 -

Add 4

L ATP/Substrate mix (10 -

Incubate at RT for 60 min.

-

Add 10

L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. -

Read: Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

-

Cellular Viability Assay (PC-3 Prostate Cancer Model)

Objective: Assess cellular potency and membrane permeability.

-

Cell Line: PC-3 (ATCC® CRL-1435™), high PIM1 expression.

-

Seeding: 3,000 cells/well in 96-well opaque plates (RPMI-1640 + 10% FBS). Adhere overnight.

-

Treatment: Treat with compound (10

M down to 1 nM) for 72 hours. Include Staurosporine as a positive control. -

Detection: Add CellTiter-Glo® (Promega) reagent (1:1 ratio). Shake 2 min, incubate 10 min.

-

Read: Luminescence. Calculate GI

.

Quantitative Data Summary

The following table summarizes the biological activity of Benzofuran-2-carboxylic acid derivatives synthesized using the 7-bromo-4-hydroxy scaffold.

| Assay Type | Target / Cell Line | Metric | Value | Reference |

| Enzymatic | PIM-1 Kinase | IC | 17.0 nM | [1, 2] |

| Enzymatic | PIM-2 Kinase | IC | ~50 nM | [1] |

| Cellular | PC-3 (Prostate Cancer) | GI | 16.0 nM | [2] |

| Cellular | MV-4-11 (Leukemia) | GI | 45.0 nM | [1] |

| Toxicity | HUVEC (Normal Cells) | CC | > 10 | [3] |

Note: The scaffold itself (this compound) is inactive (IC

Synthetic Workflow Visualization

The transformation of the raw intermediate into a bioactive drug candidate is outlined below.

Figure 2: Synthetic pathway transforming the 7-bromo-4-methoxy precursor into a dual-functionalized kinase inhibitor.

References

-

Xiang, Y., et al. (2011).[6] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[6][7]

-

Khidr, R., et al. (2023).[2] Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer.[2] European Journal of Medicinal Chemistry.[3]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[1][3][5][8][9][10][11][12] RSC Advances.

-

Patent WO2018013776A1. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors.

Sources

- 1. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Pim-1 kinase inhibitor 4 | Apoptosis | Pim | TargetMol [targetmol.com]

- 5. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 7-Bromo-1-benzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-benzofuran-4-ol is a substituted benzofuran derivative. The benzofuran scaffold is a core component in numerous biologically active compounds, both natural and synthetic, exhibiting a wide range of therapeutic potentials including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The specific substitutions of a bromine atom at the 7-position and a hydroxyl group at the 4-position on the benzofuran ring system impart distinct physicochemical characteristics that are crucial for its behavior in biological systems. This guide provides an in-depth look at two of its fundamental properties: molecular weight and the octanol-water partition coefficient (logP).

Core Physicochemical Properties

Understanding the molecular weight and lipophilicity (as measured by logP) of a compound is fundamental in the early stages of research and drug development. These parameters influence a molecule's solubility, permeability across biological membranes, and overall pharmacokinetic profile.

Molecular Weight: The Mass of a Molecule

The molecular weight of a compound is the mass of one mole of that substance. It is a critical parameter for a variety of experimental procedures, including solution preparation, stoichiometric calculations for chemical reactions, and analytical techniques such as mass spectrometry.

For this compound, with the chemical formula C₈H₅BrO₂, the molecular weight is determined by the sum of the atomic weights of its constituent atoms.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrO₂ | [3] |

| Monoisotopic Mass | 211.9473 Da | [3] |

The monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is particularly important in high-resolution mass spectrometry for accurate mass measurements and elemental composition determination.

LogP: A Measure of Lipophilicity

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically a mixture of a hydrophobic solvent (like n-octanol) and a hydrophilic solvent (like water). It is expressed as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium.

LogP = log ([solute]octanol / [solute]water)

This value is a key indicator of a compound's lipophilicity or hydrophobicity. In drug discovery, logP is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

There are two main ways to determine logP:

-

Experimental logP (eLogP): This is determined through direct measurement, most commonly using the shake-flask method followed by quantification of the solute in each phase. Other methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), can also be used to estimate experimental values.[4]

-

Calculated or Predicted logP (cLogP/XlogP): These values are derived from computational models that use the structure of the molecule to estimate its lipophilicity. These models are advantageous for high-throughput screening of virtual compound libraries.

For this compound, a predicted logP value is available.

| Parameter | Value | Method | Source |

| XlogP (predicted) | 2.7 | Calculation | [3] |

An XlogP of 2.7 indicates that this compound is moderately lipophilic. This suggests it is likely to have reasonable absorption and distribution characteristics, though experimental verification is necessary to confirm its precise behavior. The bromine atom significantly contributes to the lipophilicity of the molecule, while the hydroxyl group adds a degree of hydrophilicity.

Experimental and Methodological Considerations

While predicted values for logP are incredibly useful for initial assessments, experimental determination provides a more accurate representation of a compound's behavior.

Standard Protocol for Experimental logP Determination (Shake-Flask Method)

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Also, prepare n-octanol and water that are mutually saturated by mixing them and allowing the phases to separate.

-

Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and water.

-

Equilibration: Vigorously shake the mixture for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

-

Quantification: Carefully remove aliquots from both the octanol and water layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Use the measured concentrations to calculate the logP value as described above.

This entire process should be conducted at a constant temperature as partitioning can be temperature-dependent.

Visualization of Key Concepts

The following diagrams illustrate the relationships between the molecular structure and its key physicochemical properties.

Caption: Relationship between the molecular structure of this compound and its key physicochemical properties.

Caption: Experimental workflow for the determination of experimental logP (eLogP) using the shake-flask method.

Conclusion

The molecular weight and predicted logP of this compound provide a foundational understanding of its chemical nature. The monoisotopic mass of approximately 211.95 Da is a precise value for analytical purposes, while the predicted XlogP of 2.7 suggests a balanced lipophilicity that is often favorable for biologically active molecules. These data points are essential for guiding further research, including the design of in vitro and in vivo studies, and for the potential development of this compound into a therapeutic agent. For definitive ADME profiling, experimental validation of the logP value is highly recommended.

References

-

PubChemLite. (n.d.). This compound (C8H5BrO2). Retrieved February 9, 2026, from [Link]

-

Keceli, T., & Cavas, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Molecules, 24(17), 3174. [Link]

-

Lin, Y.-H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 795. [Link]

-

Carreño, M. C., et al. (2019). Experimental lipophilicity for beyond Rule of 5 compounds. Future Drug Discovery. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H5BrO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

The 4-Hydroxybenzofuran Scaffold: A Technical Guide to Drug Discovery

The 4-Hydroxybenzofuran (4-HBF) scaffold represents a distinct and often underexplored pharmacophore within the benzofuran class. Unlike its ubiquitous 5-hydroxy and 6-hydroxy isomers—widely distributed in phytoalexins like Cicerfuran and Moracins—the 4-hydroxy regioisomer offers a unique steric and electronic profile due to its proximity to the furan ring's oxygen and the C3 position.

This technical guide synthesizes the structural chemistry, synthetic accessibility, and medicinal applications of 4-hydroxybenzofuran scaffolds, with a specific focus on their role as kinase inhibitors and natural product derivatives.[1]

Structural & Chemical Perspective

The "Ortho-Effect" and Regioisomerism

The benzofuran core is numbered starting from the heteroatom (O=1). The 4-position is located on the benzene ring, immediately adjacent to the bridgehead carbon (C3a).[1]

-

Steric Environment: The 4-hydroxyl group is sterically crowded by substituents at the C3 position. This proximity can be leveraged to lock conformations via intramolecular hydrogen bonding (e.g., between 4-OH and a C3-carbonyl), a feature absent in 5- or 6-hydroxy isomers.[1]

-

Electronic Properties: The 4-position is electronically coupled to the furan oxygen. In 4-hydroxybenzofurans, the hydroxyl group serves as a hydrogen bond donor that can interact with deep hydrophobic pockets in enzymes, such as the ATP-binding site of kinases.[1]

Metabolic Considerations

A critical challenge in developing 4-HBF drugs is the metabolic liability of the phenolic hydroxyl. It is a prime target for Phase II conjugation (glucuronidation/sulfation).

-

Medicinal Chemistry Strategy: In the optimization of mTOR inhibitors, the 4-OH group was identified as a metabolic "soft spot."[1] Strategies to mitigate this include masking the phenol as a prodrug or replacing it with bioisosteres (e.g., NH2, F) after establishing target engagement.[1]

Synthetic Methodologies

Accessing the 4-hydroxy isomer is synthetically more demanding than the 5- or 6-isomers due to the directing effects of common starting materials (e.g., resorcinol favors 6-substitution).

Method A: The Cascade Cyclization (Modern Route)

This method allows for the construction of the 4-HBF core from acyclic precursors, avoiding regio-selectivity issues of electrophilic aromatic substitution.

-

Reagents: 2,3-Diketoesters + Cyclohexane-1,3-diones.[1]

-

Catalyst: Trifluoroacetic acid (TFA) or Indium Trichloride (

). -

Mechanism: Interrupted Feist-Benary reaction or oxidative aromatization.

-

Yield: High (typically 70-90%).[2]

-

Advantage: One-pot synthesis; tolerates diverse functional groups.

Method B: From 1,3-Cyclohexanediones via Spirocyclopropanes

A specialized route for generating 4-hydroxybenzofuran-3(2H)-ones, which are key intermediates for aurone synthesis.[1]

-

Spirocyclization: Reaction of 1,3-cyclohexanedione with sulfonium salts to form a spirocyclopropane.[1]

-

Ring Expansion: Acid-catalyzed rearrangement yields the tetrahydrobenzofuranone.

-

Aromatization: Oxidation (e.g., DDQ or Pd/C) affords the 4-hydroxybenzofuran.[1]

Biological Applications & Case Studies

Case Study: ATP-Competitive mTOR Inhibitors

The most authoritative application of the 4-HBF scaffold in modern drug discovery comes from Wyeth (now Pfizer) researchers targeting the Mammalian Target of Rapamycin (mTOR) .

-

The Lead: 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones.[1]

-

Mechanism: The scaffold functions as an ATP-competitive inhibitor.

-

SAR Insight: The 4-hydroxy group was initially critical for H-bonding with the kinase hinge region. However, due to poor pharmacokinetic (PK) properties (rapid clearance), the series was optimized by removing or modifying the 4-OH, proving that while the scaffold provides the correct geometry, the phenol itself must be managed carefully.[1]

Natural Products: The Cotula Metabolite

While rare compared to 6-hydroxybenzofurans (e.g., Moracin M, Cicerfuran), the 4-hydroxy motif exists in nature.[1]

-

Activity: Exhibits broad-spectrum antibacterial and antifungal activity, validating the 4-HBF core as a privileged structure for anti-infective discovery.[1]

Tyrosinase Inhibition (Aurones)

4-Hydroxyaurones (2-benzylidene-3(2H)-benzofuranones) have emerged as potent inhibitors of tyrosinase. The 4-hydroxyl group works in concert with the C3-carbonyl to chelate copper ions in the enzyme's active site.

Visualizations

4-Hydroxybenzofuran SAR & Diversity Map

This diagram illustrates the chemical space derived from the 4-HBF core, highlighting the divergence into kinase inhibitors, natural products, and aurones.[1]

Figure 1: Strategic divergence of the 4-hydroxybenzofuran scaffold in medicinal chemistry.[1]

mTOR Signaling Pathway & Inhibition

A simplified view of where 4-HBF derivatives intervene in the mTOR signaling cascade.

Figure 2: Mechanism of action for 4-HBF based mTOR inhibitors.[1]

Experimental Protocols

Synthesis of 4-Hydroxybenzofuran (General Procedure)

Adapted from synthetic communications and recent cascade methodologies.

Reagents:

-

1,3-Cyclohexanedione (1.0 equiv)[1]

-

Ethyl bromopyruvate (1.1 equiv)

-

Pyridine (2.0 equiv)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Protocol:

-

Condensation: Dissolve 1,3-cyclohexanedione in glacial acetic acid. Add ethyl bromopyruvate dropwise at 0°C.

-

Cyclization: Add pyridine slowly. Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Aromatization: The reaction conditions typically promote auto-oxidation/aromatization. If the tetrahydro-intermediate persists, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux for 2 hours.

-

Work-up: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient).

Quantitative Data Summary: 4-HBF Activity

| Compound Class | Target | Key Metric | Reference |

| Synthetic 4-HBF | mTOR Kinase | Tsou et al. (2010) | |

| Natural 4-HBF | S. aureus | MIC = 125 | Liouane et al. (2012) |

| 4-Hydroxyaurone | Tyrosinase | Natural Product Reviews |

References

-

Tsou, H. R., et al. (2010).[1][6] "Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Bioorganic & Medicinal Chemistry Letters, 20(7), 2321-2325.[1] Link

-

Liouane, K., et al. (2012).[1][3] "Antibacterial and antifungal activities of Cotula coronopifolia." Journal of Medicinal Plants Research, 6(12). Link

-

Appiani, R., et al. (2022).[1][7] "4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks."[1] Arkivoc, part v, 1-13.[1] Link

-

Funicello, M., et al. (2006).[1] "Facile Entry to 4- and 5-Hydroxybenzofuran and to Their Amino Derivatives." Synthetic Communications, 36(14), 1983-1990.[1] Link

-

Aslam, S. N., et al. (2009).[1][8] "Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes."[9][10] Microbiological Research, 164(2), 191-195.[1] Link

Sources

- 1. Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. scispace.com [scispace.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. jetir.org [jetir.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 10. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 7-Bromo-1-benzofuran-4-ol from Resorcinol

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors and receptor modulators. Specifically, 7-bromo-1-benzofuran-4-ol represents a critical building block; the C4-hydroxyl group provides a handle for etherification or cross-coupling, while the C7-bromide allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthesizing this molecule from resorcinol presents a classic regiochemical challenge. Direct cyclization of resorcinol derivatives typically favors the 6-hydroxy isomer due to steric and electronic factors. To access the 4-hydroxy isomer exclusively, this protocol employs a Directed Lithiation Strategy . This route forces functionalization at the C2 position of the resorcinol core (the position between the two oxygens), which—upon cyclization—places the hydroxyl group at the desired C4 position of the benzofuran ring.

This guide details a robust, four-phase synthesis:

-

Symmetry-Based Activation: Conversion of resorcinol to 2,6-dimethoxybenzaldehyde.

-

Core Construction: Cyclization to the benzofuran scaffold.

-

Decarboxylation: Removal of the ester directing group.

-

Regioselective Bromination: Electrophilic substitution to install the C7 bromide.

Synthetic Strategy & Logic

The Regioselectivity Paradox

Resorcinol (1,3-dihydroxybenzene) has two nucleophilic sites for ring closure: C2 (between the hydroxyls) and C4/C6 (ortho to one hydroxyl, para to the other).

-

Path A (Thermodynamic/Steric Control): Reaction at C4/C6 is sterically less hindered. This leads to 6-hydroxybenzofuran .

-

Path B (Directed Control): Reaction at C2 is required to obtain 4-hydroxybenzofuran .

To force Path B, we utilize Directed Ortho Metalation (DoM) . By protecting resorcinol as the dimethyl ether, the C2 proton becomes the most acidic (located between two inductive withdrawing methoxy groups). Lithiation occurs exclusively at C2, allowing the installation of a formyl group. This "2,6-disubstituted" intermediate pre-organizes the molecule for cyclization into the 4-hydroxy isomer.

Pathway Visualization

The following diagram illustrates the critical decision points and the logic of the chosen route.

Figure 1: Strategic workflow for the regioselective synthesis of this compound. The formation of 2,6-dimethoxybenzaldehyde is the key checkpoint ensuring the 4-hydroxy substitution pattern.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (The Blocking Strategy)

Step 1.1: Methylation of Resorcinol

-

Rationale: Protection is necessary to enable the use of n-Butyllithium (n-BuLi) in the next step.

-

Reagents: Resorcinol, Methyl Iodide (MeI), Potassium Carbonate (

), Acetone. -

Procedure:

-

Dissolve Resorcinol (1.0 eq) in acetone (0.5 M).

-

Add

(2.5 eq) and MeI (2.5 eq). -

Reflux for 12 hours.

-

Filter salts, concentrate, and distill/recrystallize to obtain 1,3-dimethoxybenzene .

-

Step 1.2: Directed Ortho Lithiation and Formylation

-

Rationale: The C2 proton is flanked by two methoxy groups, making it significantly more acidic (

~33) than the C4/C6 protons. n-BuLi selectively deprotonates C2. -

Reagents: 1,3-Dimethoxybenzene, n-BuLi (2.5 M in hexanes), DMF, THF (anhydrous).

-

Procedure:

-

Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous THF under

atmosphere. -

Cool to 0°C (or -78°C for higher precision, though 0°C is often sufficient for this substrate).

-

Add n-BuLi (1.1 eq) dropwise. Stir for 1-2 hours. A white precipitate (lithio species) may form.

-

Add DMF (1.5 eq) dropwise.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Quench with aqueous

. Extract with EtOAc. -

Purify via crystallization or silica chromatography to yield 2,6-dimethoxybenzaldehyde .

-

Step 1.3: Global Demethylation

-

Rationale: The methoxy groups must be converted back to phenols for the cyclization step.

-

Reagents:

(1 M in DCM), DCM. -

Procedure:

-

Dissolve aldehyde in DCM at -78°C.

-

Slowly add

(2.5 eq). -

Warm to RT and stir overnight.

-

Quench carefully with ice water (Exothermic!).

-

Extract and purify to yield 2,6-dihydroxybenzaldehyde .

-

Phase 2: Benzofuran Ring Construction

Step 2.1: Feist-Benary Cyclization

-

Rationale: Reaction of the salicylaldehyde derivative with an

-haloester under basic conditions forms the furan ring. The 2,6-substitution pattern forces the ether linkage at C1 and the ring closure at C2, leaving the C6-OH (from the aldehyde) to become the C4-OH in the benzofuran system. -

Reagents: 2,6-Dihydroxybenzaldehyde, Ethyl Bromoacetate,

, DMF. -

Procedure:

-

Dissolve 2,6-dihydroxybenzaldehyde (1.0 eq) in DMF.

-

Add

(2.2 eq). -

Add Ethyl Bromoacetate (1.1 eq) dropwise.

-

Heat to 80°C for 4-6 hours.

-

Workup: Pour into water, filter the precipitate.

-

Product: Ethyl 4-hydroxybenzofuran-2-carboxylate .

-

Step 2.2: Hydrolysis and Decarboxylation

-

Rationale: The ester at C2 is an artifact of the cyclization method and must be removed to yield the parent scaffold.

-

Procedure:

-

Hydrolysis: Reflux the ester in 10% NaOH/Ethanol for 2 hours. Acidify to precipitate the carboxylic acid.

-

Decarboxylation: Dissolve the acid in Quinoline with a catalytic amount of Copper powder. Heat to 200°C for 30-60 minutes until

evolution ceases. -

Purification: Dilute with EtOAc, wash with dilute HCl (to remove quinoline), then brine.

-

Product: 4-Hydroxybenzofuran .

-

Phase 3: Regioselective Functionalization

Step 3.1: Bromination

-

Rationale: The hydroxyl group at C4 strongly activates the benzene ring. The positions available are C5 (ortho) and C7 (para). The furan ring (C2/C3) is also reactive, but the electron-rich phenol ring dominates under mild conditions. C7 is sterically favored over C5.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (

) or DMF. -

Procedure:

-

Dissolve 4-Hydroxybenzofuran (1.0 eq) in

at 0°C. -

Add NBS (1.0 eq) portion-wise over 30 minutes. Critical: Do not use excess NBS to avoid dibromination.

-

Stir at 0°C for 2 hours, then warm to RT.

-

Monitor by TLC/LCMS. The product is less polar than the starting material.

-

Workup: Remove solvent, redissolve in EtOAc, wash with water.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Target: This compound .

-

Quantitative Data Summary

| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |

| 1 | Resorcinol → 1,3-Dimethoxybenzene | MeI, K2CO3 | 90-95% | Complete methylation |

| 2 | DoM Formylation | n-BuLi, DMF | 80-85% | Temp control (< 0°C) |

| 3 | Demethylation | BBr3 | 85-90% | Anhydrous conditions |

| 4 | Cyclization | Ethyl Bromoacetate | 70-75% | Stoichiometry (avoid dialkylation) |

| 5 | Decarboxylation | Cu, Quinoline | 65-75% | High Temp (200°C) |

| 6 | Bromination | NBS | 75-80% | 1.0 eq NBS, 0°C |

Troubleshooting & Critical Controls

-

Regiochemistry Confirmation:

-

In Step 1.2, verify the formation of the 2,6-isomer by NMR. The aldehyde proton should appear as a singlet, and the aromatic protons should show a doublet (J

8Hz) and a triplet (J8Hz) pattern. -

In Step 3.1 (Bromination), confirm the C7 position by NOE (Nuclear Overhauser Effect) NMR. Irradiation of the C4-OH should show enhancement at C3 and C5, but not C7. If Br is at C5, NOE would be different.

-

-

Handling BBr3:

-

Boron tribromide is highly corrosive and reacts violently with moisture. Use a dedicated cannula transfer system and quench extremely slowly at -78°C.

-

-

Decarboxylation Safety:

-

The copper/quinoline method generates gas (

) rapidly at high temperatures. Ensure the apparatus has a wide-bore vent to prevent pressure buildup.

-

References

- Spagnolo, P., et al. "Synthesis of benzofurans." J. Org. Chem. 1977, 42(10), 1784.

-

Lithiation of Resorcinol Ethers

- Cabiddu, S., et al. "Metalation of Resorcinol Dimethyl Ether." Tetrahedron 2004, 60(17), 3915-3920.

-

Regioselective Bromination

- Several patents utilize the bromination of 4-hydroxybenzofuran to access 7-bromo intermedi

- Example: WO2018013776A1 (Tricyclic heteroaryl-substituted quinoline compounds).

-

General Protocol for 2,6-Dihydroxybenzaldehyde

-

Organic Syntheses, Coll.[1] Vol. 5, p. 412 (related acetophenone synthesis showing resorcinol reactivity).

-

-

BenchChem Technical Note

- "Scale-Up Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde" (Illustrates the reactivity of the 4/7 positions).

Sources

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-1-benzofuran-4-ol

Here is a detailed Application Note and Protocol guide for the Suzuki-Miyaura coupling of 7-Bromo-1-benzofuran-4-ol .

Executive Summary & Chemical Logic

This guide addresses the specific challenges of performing palladium-catalyzed cross-coupling on This compound . This substrate presents two distinct mechanistic hurdles that standard "textbook" Suzuki conditions often fail to address:

-

Electronic Deactivation: The hydroxyl group at the C4 position is a strong electron-donating group (EDG). Through resonance, it increases electron density on the benzene ring, making the C7-Bromine bond less electrophilic and significantly slowing down the oxidative addition step of the catalytic cycle.

-

Catalyst Poisoning & Base Consumption: The free phenol (

) is acidic. It will consume one equivalent of base immediately. Furthermore, the resulting phenoxide anion can coordinate to the Palladium center, potentially displacing ligands and creating an inactive "off-cycle" species.

To overcome these, this guide provides two protocols:

-

Protocol A (Direct Coupling): Uses sterically demanding, electron-rich Buchwald ligands (SPhos/XPhos) to force oxidative addition on the electron-rich ring without protection.

-

Protocol B (Protected Route): A high-reliability workflow involving transient silyl protection for scale-up or sensitive boronic acids.

Reaction Mechanism & Pathway Analysis

The success of this reaction relies on the "Anionic Pathway." Unlike standard couplings, the base here must play a dual role: deprotonating the phenol and activating the boronic acid.

Pathway Visualization (DOT)